Structural Differentiation at the Oxadiazole 5‑Position: Methoxymethyl versus 4‑Methoxyphenyl Analogs
The target compound carries a 5‑methoxymethyl substituent on the 1,3,4-oxadiazole ring. The closest commercially available analog, N‑[5‑(4‑methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 442881‑14‑3), substitutes this group with a 4‑methoxyphenyl ring . In patented HDAC6 inhibitor series, 5‑methoxymethyl‑1,3,4-oxadiazoles act as zinc-binding groups (ZBGs) with distinct chelation geometry compared to 5‑aryl derivatives, directly affecting HDAC6 potency and isoform selectivity [1]. No direct head‑to‑head IC50 data are publicly available for these two exact compounds; the differential is inferred from class‑level SAR disclosed in the HDAC6 patent literature [1].
| Evidence Dimension | Oxadiazole 5‑position substituent |
|---|---|
| Target Compound Data | 5‑Methoxymethyl (‑CH₂OCH₃); MW 402.43 g/mol; ClogP ~1.8 (estimated) |
| Comparator Or Baseline | 5‑(4‑Methoxyphenyl) (‑C₆H₄OCH₃); MW 464.5 g/mol; ClogP ~3.2 (estimated) |
| Quantified Difference | MW difference: −62 Da; ClogP difference: ~−1.4 log units (more hydrophilic) |
| Conditions | Structural comparison based on calculated physicochemical properties; HDAC6 SAR context from WO2017018805 [1]. |
Why This Matters
The lower molecular weight and increased hydrophilicity of the methoxymethyl analog predict improved aqueous solubility and potentially superior pharmacokinetic handling, making it a preferred starting point for lead optimization requiring balanced potency and drug-like properties.
- [1] WO2017018805A1 (2016) '1,3,4-Oxadiazole sulfamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same'. Available at: https://patents.google.com/patent/WO2017018805A1/ View Source
